molecular formula C9H8BrN B13559464 2-(bromomethyl)-1H-indole

2-(bromomethyl)-1H-indole

Cat. No.: B13559464
M. Wt: 210.07 g/mol
InChI Key: LTGKBBPAGNEDIP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1H-indole is an organic compound belonging to the indole family, characterized by a bromomethyl group attached to the second position of the indole ring. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The bromomethyl group introduces reactivity that makes this compound a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-1H-indole typically involves the bromination of 1H-indole at the 2-position. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction is usually carried out in an organic solvent like dichloromethane or acetone.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process .

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1H-indole depends on its application. In biological systems, it may act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA, proteins, or enzymes. This modification can lead to changes in molecular function, inhibition of enzyme activity, or disruption of cellular processes . The specific molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Uniqueness: 2-(Bromomethyl)-1H-indole is unique due to the balance of reactivity and stability provided by the bromomethyl group. This makes it a versatile intermediate for various synthetic applications, offering a good compromise between reactivity and ease of handling compared to its chloro- and iodo- counterparts .

Properties

IUPAC Name

2-(bromomethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGKBBPAGNEDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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